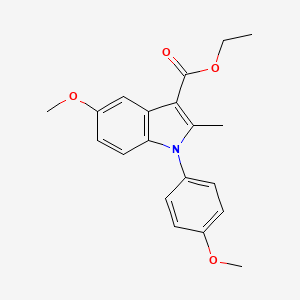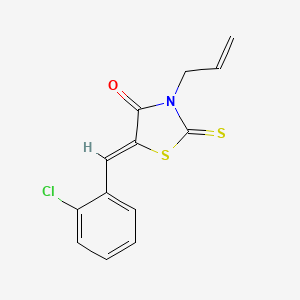![molecular formula C19H17FN4O B11672438 N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . This compound is characterized by its unique structure, which includes both ethyl and fluorophenyl groups attached to a pyrazole ring.
Méthodes De Préparation
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of the appropriate substituted hydrazines or hydrazides with aldehydes or ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and ethanol-glacial acetic acid mixtures . The reaction conditions often require heating to facilitate the formation of the Schiff base hydrazone.
Analyse Des Réactions Chimiques
N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in transition metal complexes.
Medicine: It may be explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can affect various molecular targets and pathways, including enzyme activity and protein interactions. The specific pathways involved depend on the metal ion and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their substituent groups, which can affect their chemical properties and applications
Propriétés
Formule moléculaire |
C19H17FN4O |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O/c1-2-13-3-5-14(6-4-13)12-21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
Clé InChI |
UMXKKXMMISIWEC-CIAFOILYSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
SMILES canonique |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672355.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)


